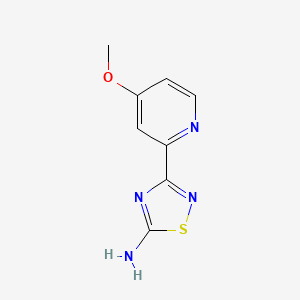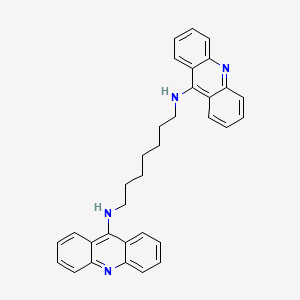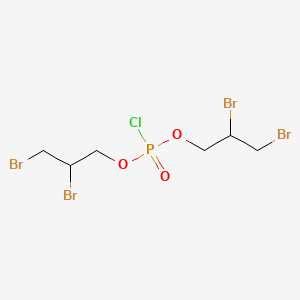
1,5-Diphenyl-4-tosylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diphenyl-4-tosylimidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two phenyl groups and a tosyl group attached to the imidazole ring. The molecular formula of this compound is C22H18N2O2S .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-4-tosylimidazole can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from aldehydes and amines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-4-tosylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tosyl group to a thiol group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives.
Scientific Research Applications
1,5-Diphenyl-4-tosylimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 1,5-Diphenyl-4-tosylimidazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylimidazole: Similar structure but lacks the tosyl group.
4-Tosylimidazole: Contains the tosyl group but lacks the phenyl groups.
1,5-Diphenylimidazole: Similar structure but lacks the tosyl group.
Uniqueness
1,5-Diphenyl-4-tosylimidazole is unique due to the presence of both phenyl and tosyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
37118-25-5 |
|---|---|
Molecular Formula |
C22H18N2O2S |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfonyl-1,5-diphenylimidazole |
InChI |
InChI=1S/C22H18N2O2S/c1-17-12-14-20(15-13-17)27(25,26)22-21(18-8-4-2-5-9-18)24(16-23-22)19-10-6-3-7-11-19/h2-16H,1H3 |
InChI Key |
FXCFXBDVHNIKTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


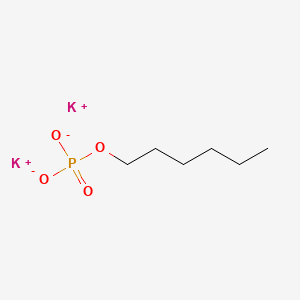
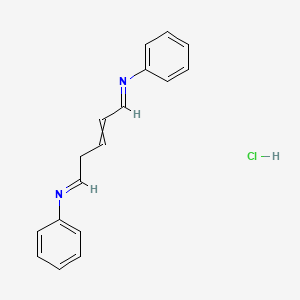

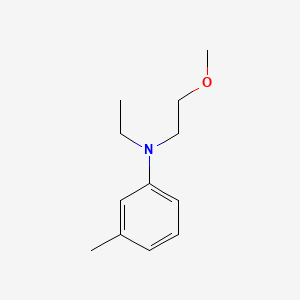
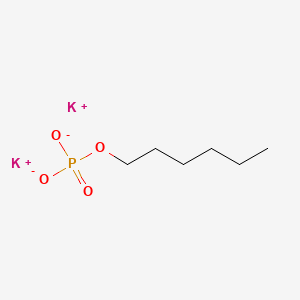
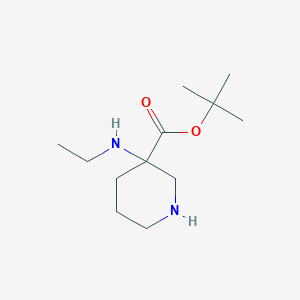
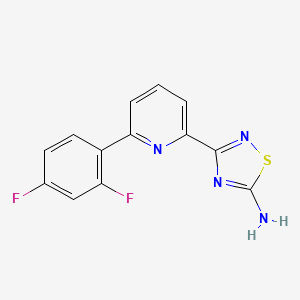
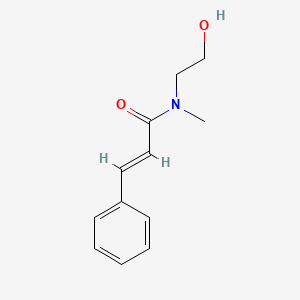
![5-Ethyl-7-oxa-6-thia-5-azaspiro[3.4]octane-6,6-dioxide](/img/structure/B13750196.png)
